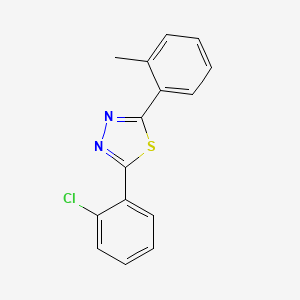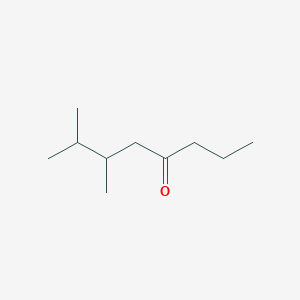
6,7-Dimethyloctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyloctan-4-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its structural features, which include two methyl groups attached to the sixth and seventh carbon atoms of an octane chain, with the carbonyl group located on the fourth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyloctan-4-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation of isobutyraldehyde with aliphatic ketones under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbon-carbon bond between the aldehyde and the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted ketones or alcohols
Applications De Recherche Scientifique
6,7-Dimethyloctan-4-one has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethyloctan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or other interactions with active sites of enzymes, influencing their activity. Additionally, the compound may participate in metabolic pathways, undergoing biotransformation to produce active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- 2,7-Dimethyloctan-4-one
- 3,7-Dimethyloctan-4-one
- 4,7-Dimethyloctan-4-one
Comparison: 6,7-Dimethyloctan-4-one is unique due to the specific positioning of its methyl groups and carbonyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
63596-96-3 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
6,7-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O/c1-5-6-10(11)7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
IXZYMORPNPARLW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


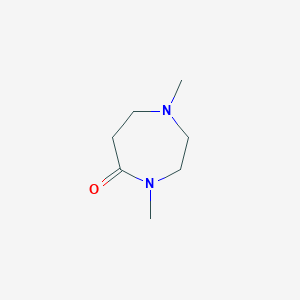
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
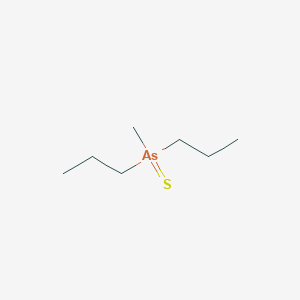

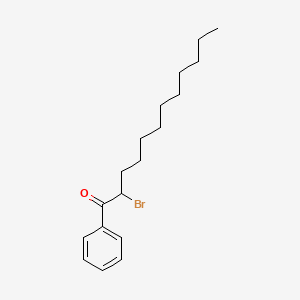

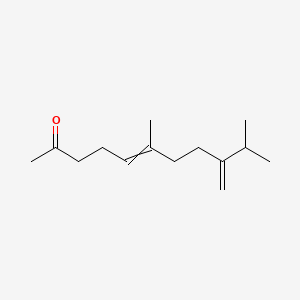
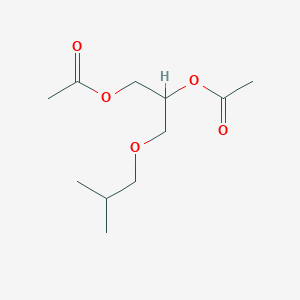

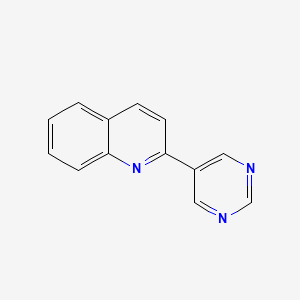

![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
